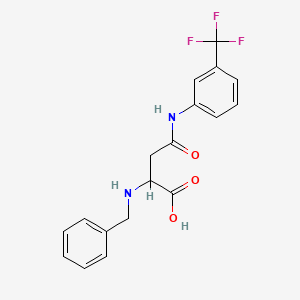
2-(Benzylamino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylamino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid is a useful research compound. Its molecular formula is C18H17F3N2O3 and its molecular weight is 366.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with ligand-activated transcription factors and receptors that bind peroxisome proliferators such as hypolipidemic drugs and fatty acids .
Mode of Action
Based on its structural similarity to other compounds, it can be inferred that it may interact with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target proteins .
Biochemical Pathways
Given its potential interaction with transcription factors and receptors, it can be hypothesized that it may influence gene expression and cellular signaling pathways .
Pharmacokinetics
The presence of the trifluoromethyl group may influence its pharmacokinetic properties, as compounds with this group have been shown to exhibit improved drug potency .
Result of Action
Based on its potential targets, it can be inferred that it may influence cellular processes such as gene expression, signal transduction, and lipid metabolism .
Actividad Biológica
2-(Benzylamino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid, with the CAS number 1046803-67-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C18H17F3N2O3, with a molecular weight of 366.3 g/mol. The structure features a benzylamino group and a trifluoromethyl-substituted phenyl ring, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H17F3N2O3 |
| Molecular Weight | 366.3 g/mol |
| CAS Number | 1046803-67-1 |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Some derivatives have shown effectiveness against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Binding : The presence of the benzylamino moiety suggests potential interactions with neurotransmitter receptors, possibly influencing neurotransmission.
- Enzyme Interaction : The structure allows for binding to active sites of enzymes, potentially altering their function.
- Cell Signaling Modulation : The trifluoromethyl group may enhance lipophilicity, facilitating membrane penetration and subsequent cellular effects.
Antitumor Activity
A study explored the cytotoxic effects of similar compounds on various cancer cell lines. Results indicated that compounds with a similar structure exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting significant antitumor potential .
Antimicrobial Effects
In another investigation, derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed comparable effectiveness to traditional antibiotics, indicating that the compound could serve as a lead for developing new antimicrobial agents .
Research Findings
Recent studies have focused on structure-activity relationships (SAR) to optimize the biological activity of related compounds. Key findings include:
Propiedades
IUPAC Name |
2-(benzylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)13-7-4-8-14(9-13)23-16(24)10-15(17(25)26)22-11-12-5-2-1-3-6-12/h1-9,15,22H,10-11H2,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIYFFBGFJTSFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













